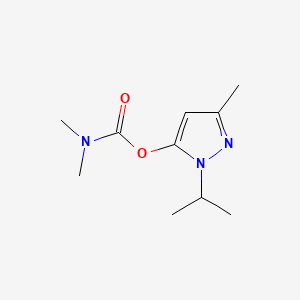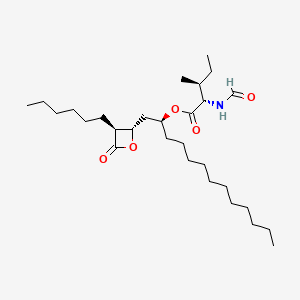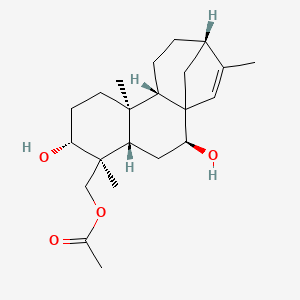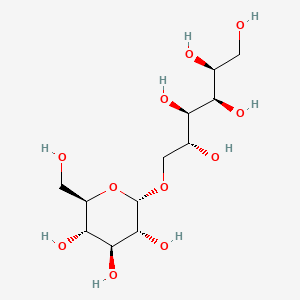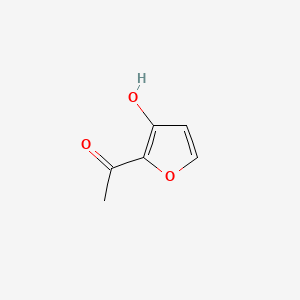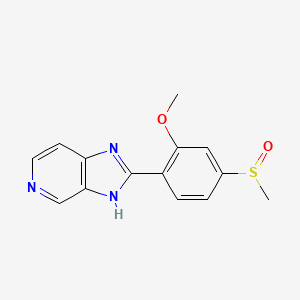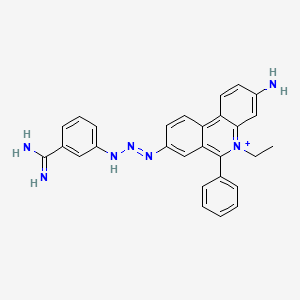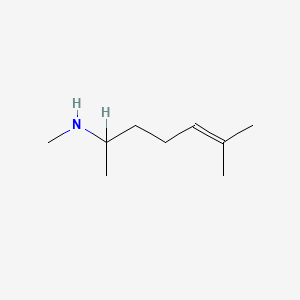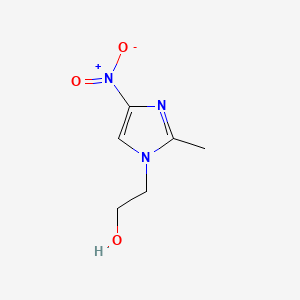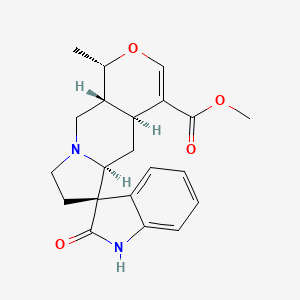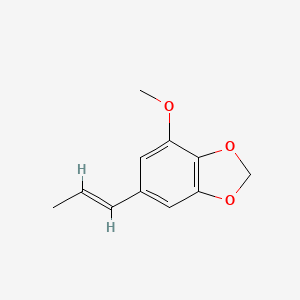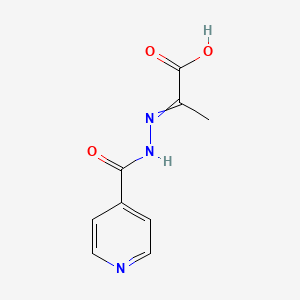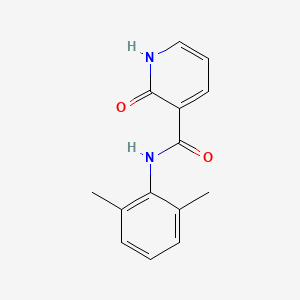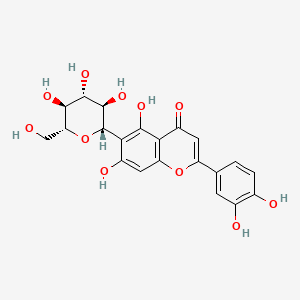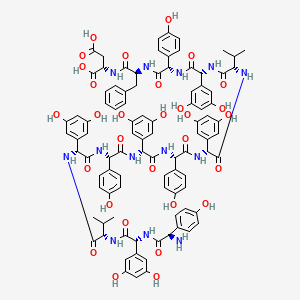
Feglymycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Feglymycin is a naturally occurring peptide antibiotic produced by the bacterium Streptomyces sp. DSM 11171. It is a 13-mer peptide known for its potent anti-HIV and antimicrobial properties. The compound includes highly racemizable 3,5-dihydroxyphenylglycines, which contribute to its biological activity .
Mechanism of Action
Target of Action
Feglymycin is a naturally occurring, anti-HIV and antimicrobial 13-mer peptide . Its primary targets are the viral envelope protein gp120 and HIV-infected T cells . The gp120 protein is a heavily glycosylated viral envelope protein that plays a crucial role in the entry of HIV into host cells .
Mode of Action
This compound inhibits HIV replication by acting as a gp120/CD4 binding inhibitor . It interacts with the gp120 protein, thereby inhibiting HIV entry into CD4+ T cells via CCR5 and/or CXCR4 chemokine receptors . This interaction disrupts the ability of the virus to infect host cells.
Biochemical Pathways
The biosynthesis of this compound involves a 13-module nonribosomal peptide synthetase (NRPS) system . This system is responsible for the production of the peptide chain of this compound, which includes highly racemizable 3,5-dihydroxyphenylglycines (Dpgs) . The NRPS system is a part of the this compound biosynthesis gene cluster .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a drug .
Result of Action
The result of this compound’s action is the inhibition of HIV replication . By binding to the gp120 protein and inhibiting its interaction with CD4+ T cells, this compound prevents the virus from infecting host cells .
Biochemical Analysis
Biochemical Properties
Feglymycin interacts with various biomolecules in its role as an antibiotic and antiviral agent . It inhibits HIV replication in the lower mM range and also inhibits HIV cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . This compound potently interacts with the viral envelope protein gp120 . An alanine-scan analysis of this compound revealed that L-aspartic acid at position 13 plays an important role in its anti-HIV activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits HIV replication and cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . It also inhibits the DC-SIGN-mediated viral transfer to CD4+ T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with the viral envelope protein gp120, acting as a gp120/CD4 binding inhibitor . This interaction is crucial for its anti-HIV activity. In vitro generated FGM-resistant HIV-1 IIIB virus showed two unique mutations in gp120 at positions I153L and K457I .
Temporal Effects in Laboratory Settings
It is known that temperature fluctuations can significantly affect lab test results , which could potentially impact the observed effects of this compound.
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
It is known that the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg) and phenylglycine (Phg) has been intensively investigated .
Subcellular Localization
It is known that the subcellular localization of proteins provides the physiological context for their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of feglymycin involves a linear/convergent hybrid approach using micro-flow amide bond formation. This method enables the elongation of peptide chains containing highly racemizable amino acids, which was previously considered challenging . The synthesis begins with the preparation of short peptides (less than 10 amino acids) using a linear strategy, followed by coupling these short peptides in a convergent manner to form the target oligopeptide .
Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic approach developed by researchers at Tokyo Institute of Technology provides a practical method for preparing biologically active oligopeptides containing highly racemizable amino acids .
Chemical Reactions Analysis
Types of Reactions: Feglymycin undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups in the 3,5-dihydroxyphenylglycine residues makes this compound susceptible to oxidation reactions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues within the peptide chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can result in the formation of amines or alcohols.
Scientific Research Applications
Feglymycin has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying peptide synthesis and the incorporation of non-proteinogenic amino acids.
Comparison with Similar Compounds
Vancomycin: A glycopeptide antibiotic used to treat methicillin-resistant Staphylococcus aureus infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.
Ramoplanin: A lipoglycodepsipeptide antibiotic that inhibits cell wall biosynthesis.
Uniqueness: Feglymycin is unique due to its combination of anti-HIV and antimicrobial properties, which are attributed to the presence of highly racemizable 3,5-dihydroxyphenylglycines . This dual activity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKBRUTBCTBKE-OVYRLPCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H97N13O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
